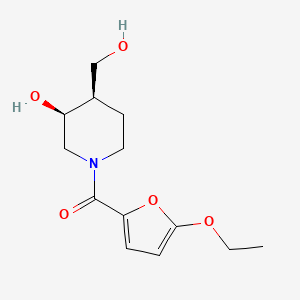![molecular formula C18H23NO B5357746 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-phenylacrylamide](/img/structure/B5357746.png)
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-phenylacrylamide is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. It is commonly referred to as Bicuculline, and it is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA). In
作用機序
Bicuculline is a competitive antagonist of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-phenylacrylamide receptors, which are inhibitory neurotransmitters in the central nervous system. By blocking this compound receptors, Bicuculline can increase neuronal excitability and induce seizures. Bicuculline has a higher affinity for this compound-A receptors than this compound-B receptors.
Biochemical and Physiological Effects:
Bicuculline has been shown to have various biochemical and physiological effects. It can induce seizures in laboratory animals, increase neuronal excitability, and alter the activity of various neurotransmitters in the central nervous system. Bicuculline has also been shown to have analgesic effects, potentially through the modulation of opioid receptors.
実験室実験の利点と制限
Bicuculline is a potent research tool that can be used to study the role of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-phenylacrylamide in the central nervous system. It can induce seizures in laboratory animals, which can help researchers understand the mechanisms underlying epilepsy and other neurological disorders. However, Bicuculline has limitations in terms of its specificity and selectivity, as it can also interact with other receptors and neurotransmitters in the central nervous system. Additionally, Bicuculline has a short half-life and requires careful handling and storage.
将来の方向性
There are several future directions for research on Bicuculline. One area of interest is the development of more selective N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-phenylacrylamide receptor antagonists that can be used to study the role of specific this compound receptor subtypes in the central nervous system. Another area of interest is the potential therapeutic applications of Bicuculline, such as in the treatment of chronic pain or neurological disorders. Further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of Bicuculline and its potential applications in scientific research and medicine.
Conclusion:
In conclusion, this compound, commonly known as Bicuculline, is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (this compound). It has been extensively studied for its potential applications in various fields of scientific research, including the study of epilepsy, chronic pain, and other neurological disorders. Bicuculline has a complex mechanism of action and can induce seizures in laboratory animals, alter the activity of various neurotransmitters, and have analgesic effects. While Bicuculline has limitations in terms of its specificity and selectivity, it remains an important research tool for studying the central nervous system and has potential therapeutic applications in medicine.
合成法
Bicuculline can be synthesized through various methods, including the reaction of phenylacrylamide with cycloheptene in the presence of a palladium catalyst. Another method involves the reaction of phenylacrylamide with cycloheptadiene in the presence of a nickel catalyst. The synthesized compound can be purified through recrystallization or column chromatography.
科学的研究の応用
Bicuculline has been extensively studied for its potential applications in various fields of scientific research. It is commonly used as a research tool to study the role of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-phenylacrylamide in the central nervous system. Bicuculline can be used to block this compound receptors and induce seizures in laboratory animals, which can help researchers understand the mechanisms underlying epilepsy and other neurological disorders.
特性
IUPAC Name |
(E)-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-13(17-12-15-7-9-16(17)11-15)19-18(20)10-8-14-5-3-2-4-6-14/h2-6,8,10,13,15-17H,7,9,11-12H2,1H3,(H,19,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXVJWLMSVDMJL-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1CC2CCC1C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(benzyloxy)-4-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5357663.png)
![N-1,3-benzodioxol-5-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5357665.png)
![N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5357678.png)
![2-fluoro-N-(3-oxo-3-{[(2,3,5-trimethyl-1H-indol-7-yl)methyl]amino}propyl)benzamide](/img/structure/B5357686.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(methylthio)acetyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5357693.png)
![2-chloro-N-ethyl-N-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5357696.png)
![N-[(1-propyl-1H-pyrazol-4-yl)methyl]-2-(3-pyrrolidinyl)benzamide](/img/structure/B5357699.png)

![2-[1-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)piperidin-2-yl]ethanol](/img/structure/B5357710.png)
![1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5357723.png)
![3-[{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5357737.png)
![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-{4-[2-(3-nitrophenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5357743.png)
![N-methyl-1-[(4-methylphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B5357754.png)
![methyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5357756.png)